IPR-803

Description

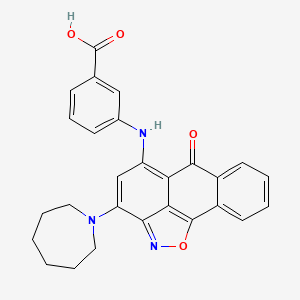

Structure

3D Structure

Properties

IUPAC Name |

3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEULQWANHYLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IPR-803: A Technical Guide to its Mechanism of Action in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of IPR-803, a novel small molecule inhibitor with demonstrated anti-tumor activity. The following sections detail its molecular target, downstream signaling effects, and preclinical efficacy, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism: Inhibition of the uPAR-uPA Protein-Protein Interaction

This compound functions as a potent inhibitor of the protein-protein interaction (PPI) between the urokinase-type plasminogen activator (uPA) and its receptor, uPAR.[1][2][3] This interaction is a critical nexus in cancer progression, promoting tumor invasion, metastasis, cell migration, adhesion, and angiogenesis.[2][3] this compound directly binds to uPAR with a sub-micromolar affinity, effectively preventing its engagement with uPA.[1][2][3]

Signaling Pathway of this compound Action

The binding of uPA to uPAR initiates a cascade of signaling events that contribute to the metastatic phenotype of cancer cells. This compound, by blocking this initial interaction, effectively dampens these downstream signals. One of the key pathways affected is the MAPK signaling cascade.[1][2][3]

Caption: this compound inhibits the uPAR-uPA interaction, leading to decreased MAPK phosphorylation and subsequent reduction in cancer cell invasion, adhesion, and migration.

Quantitative Preclinical Data

The anti-tumor activities of this compound have been quantified in various preclinical models, primarily using the MDA-MB-231 breast cancer cell line.

In Vitro Efficacy of this compound

| Parameter | Cell Line | IC50 Value | Effect |

| Cell Growth Inhibition | MDA-MB-231 | 58 µM | Inhibition of cell proliferation.[1][2][3] |

| Cell Adhesion Impairment | MDA-MB-231 | ~30 µM | Concentration-dependent reduction in cell adhesion.[1][2][3] |

| Cell Invasion Blockade | MDA-MB-231 | 90% blockage at 50 µM | Significant inhibition of cancer cell invasion.[1] |

Pharmacokinetic Properties of this compound

| Parameter | Value | Notes |

| Oral Bioavailability | 4% | [1] |

| Half-life (t1/2) | 5 hours | [1] |

| Plasma Concentration | 5 µM | Achieved with oral administration.[2][3] |

| Tumor Tissue Concentration | Up to 10 µM | Stable for at least 10 hours, ensuring target engagement.[2] |

Key Experimental Protocols

The following sections outline the methodologies used to elucidate the mechanism of action of this compound.

Cell Invasion Assay

This assay quantifies the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Caption: Workflow for a typical cell invasion assay used to evaluate the efficacy of this compound.

Protocol Details:

-

Cell Line: MDA-MB-231 human breast cancer cells.[1]

-

Apparatus: Transwell inserts with a Matrigel-coated membrane.

-

Treatment: Cells were treated with varying concentrations of this compound (ranging from 0 to 200 µM).[1]

-

Incubation: The assay was incubated for 3 days.[1]

-

Endpoint: The number of cells that successfully invaded through the Matrigel and migrated to the lower chamber was quantified. A 90% blockage of invasion was observed at a concentration of 50 µM.[1]

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix-coated surface.

Protocol Details:

-

Cell Line: MDA-MB-231 cells.[1]

-

Methodology: The specific details of the cell adhesion assay protocol are not fully described in the provided search results, but it would typically involve seeding cells in wells coated with an extracellular matrix component (e.g., fibronectin or collagen) in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified.

-

Endpoint: this compound induced a concentration-dependent impairment of cell adhesion with an IC50 of approximately 30 μM.[1][2][3]

Western Blot for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of MAPK, a key downstream signaling molecule.

Protocol Details:

-

Cell Line: MDA-MB-231 cells.[1]

-

Treatment: Cells were treated with 50 µM this compound for 30 minutes.[1]

-

Methodology: Following treatment, cell lysates were collected and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was then probed with antibodies specific for phosphorylated MAPK and total MAPK to determine the relative level of phosphorylation.

-

Endpoint: this compound treatment resulted in the inhibition of MAPK phosphorylation.[1][2][3]

In Vivo Metastasis Study

This experiment evaluates the effect of this compound on the metastatic spread of cancer in a living organism.

Protocol Details:

-

Animal Model: The specific mouse model is not detailed, but it would typically involve immunodeficient mice to allow for the growth of human cancer cells.

-

Tumor Inoculation: MDA-MB-231 cells were likely injected into the mammary fat pad or intravenously to establish primary tumors and/or circulating tumor cells.

-

Treatment Regimen: this compound was administered orally at a dose of 200 mg/kg, three times a week for 5 weeks.[1]

-

Endpoint: The primary endpoint was the assessment of lung metastasis. The study found that this compound impaired metastasis to the lungs.[2] Importantly, no significant differences in body weight were observed between the treated and untreated groups, suggesting good tolerability.[1]

Downstream Effects and Cellular Consequences

The inhibition of the uPAR-uPA interaction by this compound leads to several key downstream cellular effects that contribute to its anti-tumor activity:

-

Inhibition of Matrix Metalloproteinase (MMP) Activity: this compound effectively inhibits the breakdown of the extracellular matrix (ECM) by MMPs, such as MMP-9.[1][2][3] This is a crucial step in preventing cancer cell invasion and metastasis.

-

Minimal Cytotoxicity: this compound's primary mechanism is not through direct cell killing. Studies have shown that it does not have a significant effect on apoptosis or necrosis at concentrations effective for inhibiting invasion.[1][2][3] The inhibition of cell invasion is largely independent of cytotoxicity.[1] This suggests a favorable therapeutic window.

Conclusion

This compound represents a targeted therapeutic strategy aimed at disrupting a key protein-protein interaction that drives cancer metastasis. Its ability to directly bind to uPAR and inhibit its interaction with uPA leads to the attenuation of downstream signaling pathways, resulting in reduced cell invasion, adhesion, and migration. The preclinical data, including in vivo studies, demonstrate its potential as an anti-metastatic agent. The favorable pharmacokinetic profile, with high and sustained concentrations in tumor tissue, further supports its clinical development. Future research will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy in combination with other anti-cancer therapies.

References

An In-Depth Technical Guide on IPR-803 and its Role in Modulating Cancer Cell Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit this complex process. A key player in the metastatic cascade is the urokinase-type plasminogen activator (uPA) and its receptor (uPAR), a system frequently overexpressed in aggressive cancers. The interaction between uPA and uPAR initiates a proteolytic cascade and activates intracellular signaling pathways that promote cell migration, invasion, and adhesion—all critical steps in metastasis. IPR-803 is a novel small molecule inhibitor designed to specifically disrupt the uPA-uPAR protein-protein interaction. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to evaluate its anti-metastatic potential.

Introduction: The uPA-uPAR System as a Therapeutic Target

The uPA-uPAR system is a critical regulator of extracellular matrix (ECM) degradation and cell signaling, both of which are hijacked by cancer cells to facilitate metastasis. The binding of uPA to uPAR on the cell surface leads to the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs).[1] This proteolytic activity creates pathways for cancer cells to invade surrounding tissues and intravasate into blood vessels.

Beyond its enzymatic role, the uPA-uPAR complex also functions as a signaling hub, interacting with integrins and other cell surface receptors to activate downstream pathways like the Ras-MAPK cascade.[2] This signaling promotes cell proliferation, migration, and survival. Given its central role in metastasis, the uPA-uPAR interaction presents a compelling target for anti-cancer drug development.

This compound: A Potent Inhibitor of the uPA-uPAR Interaction

This compound is a small molecule compound identified through a substructure search of chemical libraries for its ability to inhibit the uPA-uPAR protein-protein interaction.[3] It has been shown to bind directly to uPAR with sub-micromolar affinity, effectively preventing the binding of uPA and thereby inhibiting the downstream consequences of this interaction.[3]

Mechanism of Action

This compound acts as a direct antagonist of the uPA-uPAR interaction. By binding to uPAR, this compound sterically hinders the binding of uPA, thus inhibiting the subsequent activation of plasminogen and the initiation of intracellular signaling cascades. A key pathway affected by this inhibition is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and migration.[3]

References

IPR-803 Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of IPR-803, a small molecule inhibitor targeting the urokinase-type plasminogen activator receptor (uPAR). There is a potential for confusion in literature between this compound and N-803 (Anktiva), an IL-15 superagonist. This document will focus exclusively on This compound , a potent inhibitor of the uPAR and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI), a key driver in cancer cell invasion and metastasis.[1][2][3] This guide will detail its mechanism of action, downstream signaling effects, and provide a summary of its preclinical activity.

Mechanism of Action: Inhibition of the uPAR-uPA Interaction

This compound directly targets the uPAR, binding to it with sub-micromolar affinity.[2][3] This binding event physically obstructs the interaction between uPAR and its ligand, uPA. The uPAR-uPA complex is crucial for the activation of plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[1][2] By inhibiting this PPI, this compound effectively blocks the proteolytic cascade initiated by uPA. Furthermore, the uPAR-uPA interaction is also involved in intracellular signaling events that promote cell migration, adhesion, and proliferation.[2][3]

Downstream Signaling Pathway Modulation: The MAPK Pathway

The binding of uPA to uPAR initiates a signaling cascade that influences various cellular processes. One of the key pathways affected by the uPAR-uPA axis is the Mitogen-Activated Protein Kinase (MAPK) pathway. This compound, by preventing the formation of the uPAR-uPA complex, leads to the inhibition of MAPK phosphorylation.[1][2] The MAPK pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature of many cancers. The inhibition of MAPK phosphorylation by this compound contributes to its anti-tumor activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| Cell Growth Inhibition | MDA-MB-231 | 58 µM | [1][2] |

| Cell Adhesion Impairment | MDA-MB-231 | ~30 µM | [1][2] |

| Cell Invasion Blockade | MDA-MB-231 | 90% blockage at 50 µM | [1] |

Table 2: Binding Affinity and In Vivo Pharmacokinetics of this compound

| Parameter | Value | Reference |

| Binding Affinity to uPAR (Kd) | 0.2 µM | [2][3] |

| In vivo Half-life (t1/2) | 5 hours | [1] |

| Oral Bioavailability | 4% | [1] |

| Peak Plasma Concentration (Oral) | 5 µM | [2] |

| Tumor Tissue Concentration (Stable after 10h) | 10 µM | [2] |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available. However, based on the descriptions in the literature, the following are generalized protocols for the key assays used to characterize this compound's activity.

uPAR-uPA Binding Assay (Generalized ELISA-based Protocol)

This assay is designed to quantify the ability of this compound to inhibit the binding of uPA to uPAR.

-

Materials: Recombinant human uPAR, recombinant human uPA, this compound, 96-well microtiter plates, coating buffer, wash buffer, blocking buffer, detection antibody (e.g., anti-uPA antibody conjugated to HRP), substrate solution (e.g., TMB), stop solution.

-

Procedure:

-

Coat a 96-well plate with recombinant uPAR overnight at 4°C.

-

Wash the plate to remove unbound uPAR.

-

Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the wells, followed by a constant concentration of recombinant uPA.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

Wash the plate to remove unbound uPA and this compound.

-

Add the HRP-conjugated anti-uPA detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

MDA-MB-231 Cell Invasion Assay (Generalized Boyden Chamber Assay)

This assay assesses the effect of this compound on the invasive potential of breast cancer cells.

-

Materials: MDA-MB-231 cells, Boyden chambers with Matrigel-coated inserts, serum-free medium, complete medium (with chemoattractant, e.g., FBS), this compound, fixing solution (e.g., methanol), staining solution (e.g., crystal violet).

-

Procedure:

-

Culture MDA-MB-231 cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Rehydrate the Matrigel-coated inserts.

-

Add complete medium to the lower chamber of the Boyden apparatus.

-

Resuspend the starved cells in serum-free medium containing various concentrations of this compound.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate for 24-48 hours to allow for cell invasion.

-

Remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the underside of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained cells in multiple fields of view under a microscope.

-

Quantify the inhibition of invasion relative to the untreated control.

-

MAPK Phosphorylation Analysis (Generalized Western Blot Protocol)

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.

-

Materials: MDA-MB-231 cells, this compound, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (anti-phospho-MAPK, anti-total-MAPK), HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Procedure:

-

Treat MDA-MB-231 cells with this compound at various concentrations for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total MAPK to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of MAPK phosphorylation.

-

Conclusion

This compound is a promising preclinical candidate that effectively targets the uPAR-uPA protein-protein interaction, a critical node in cancer metastasis. Its mechanism of action, involving the direct inhibition of this interaction and subsequent downregulation of the MAPK signaling pathway, translates to potent anti-invasive, anti-adhesive, and anti-migratory effects in cancer cells. The provided quantitative data and experimental frameworks offer a solid foundation for further research and development of this compound and related compounds as potential anti-cancer therapeutics.

References

Downstream Effects of IPR-803 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPR-803 is a small-molecule inhibitor targeting the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). This interaction is a critical node in signaling pathways that drive tumor invasion and metastasis. By disrupting the uPA-uPAR complex, this compound presents a promising therapeutic strategy for cancers characterized by overexpression of these proteins. This technical guide provides an in-depth overview of the downstream effects of this compound treatment, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows.

Core Mechanism of Action

This compound directly binds to uPAR with a high affinity, sterically hindering its interaction with uPA.[1][2] This targeted disruption of the uPA-uPAR axis initiates a cascade of downstream effects that collectively inhibit the metastatic potential of cancer cells. The primary consequences of this compound treatment include the attenuation of proteolytic cascades, reduction of cell adhesion and migration, and modulation of intracellular signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity based on preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| uPAR Binding Affinity (Kd) | 0.2 µM | - | [1][2] |

| Cell Growth Inhibition (IC50) | 58 µM | MDA-MB-231 | [1][2] |

| Cell Adhesion Inhibition (IC50) | ~30 µM | MDA-MB-231 | [1][2] |

| Invasion Blockage | 90% at 50 µM | MDA-MB-231 |

Table 2: In Vivo Pharmacokinetics of this compound in a Murine Model

| Parameter | Value | Dosing | Reference |

| Peak Plasma Concentration | 5 µM | Oral | [1] |

| Tumor Tissue Concentration | Up to 10 µM | Oral | [1] |

| Half-life (t1/2) | ~5 hours | - | |

| Oral Bioavailability | 4% | - |

Downstream Signaling and Cellular Effects

Inhibition of Proteolytic Activity

A primary downstream effect of this compound is the inhibition of the uPA-mediated proteolytic cascade. The binding of uPA to uPAR is a crucial step in the activation of plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This compound has been shown to effectively inhibit the activity of MMP-9, a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical process for tumor invasion.[1][2]

Impairment of Cell Adhesion and Migration

The uPA-uPAR system plays a significant role in cell adhesion and migration by interacting with integrins and other cell surface receptors. Treatment with this compound has been demonstrated to impair the adhesion of breast cancer cells (MDA-MB-231) in a concentration-dependent manner.[1][2] This disruption of cell adhesion consequently inhibits cell migration, a fundamental step in the metastatic process.

Modulation of Intracellular Signaling Pathways

The uPA-uPAR interaction also triggers intracellular signaling cascades that promote cell survival and proliferation. A key pathway affected by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that this compound treatment leads to the inhibition of MAPK phosphorylation, suggesting its role in modulating this critical signaling pathway.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's downstream effects.

MMP-9 Activity Assay (Gelatin Zymography)

This protocol describes a standard method for assessing MMP-9 activity.

a. Sample Preparation:

-

Culture MDA-MB-231 cells to near confluence.

-

Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.

-

Collect the conditioned media, centrifuge to remove cellular debris, and concentrate using a centrifugal filter device.

-

Determine the protein concentration of the conditioned media.

b. Gel Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Load equal amounts of protein from the concentrated conditioned media (treated with this compound or vehicle control) mixed with non-reducing sample buffer.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

c. Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

-

Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 18-24 hours.

d. Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

-

Areas of gelatin degradation, indicative of MMP-9 activity, will appear as clear bands.

Cell Adhesion Assay

This protocol outlines a typical cell adhesion assay using MDA-MB-231 cells.

a. Plate Coating:

-

Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin or collagen I) and incubate overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

b. Cell Treatment and Seeding:

-

Treat MDA-MB-231 cells with varying concentrations of this compound or vehicle control for a specified time.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in serum-free media and count them.

-

Seed an equal number of cells into the coated wells of the 96-well plate.

c. Adhesion and Staining:

-

Allow the cells to adhere for 1-2 hours at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde.

-

Stain the cells with a crystal violet solution.

d. Quantification:

-

Solubilize the crystal violet stain with a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

MAPK Phosphorylation Assay (Western Blot)

This protocol describes the analysis of MAPK phosphorylation via Western blotting.

a. Cell Lysis and Protein Quantification:

-

Treat MDA-MB-231 cells with this compound or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated MAPK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MAPK.

d. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated MAPK.

Visualizations

Signaling Pathway

References

IPR-803: A Small Molecule Inhibitor of the uPAR-uPA Interaction in Breast Cancer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastasis remains the primary driver of mortality in breast cancer patients. A key pathway implicated in tumor invasion and metastasis is the interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). The formation of the uPA-uPAR complex initiates a proteolytic cascade and activates signaling pathways that promote cell migration, adhesion, and invasion. IPR-803 is a potent, small-molecule inhibitor that directly targets the uPA-uPAR protein-protein interaction (PPI). Preclinical studies have demonstrated its efficacy in blocking breast cancer cell invasion, reducing cell adhesion and growth, and impairing lung metastasis in in vivo models. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways related to the role of this compound in breast cancer research.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the protein-protein interaction between uPA and uPAR.[1][2] By binding to uPAR with a high affinity, this compound effectively prevents the binding of uPA to its receptor.[1][2] This disruption is critical as the uPA-uPAR complex is a central node in the regulation of extracellular matrix (ECM) degradation and cell signaling. The binding of uPA to uPAR activates plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs), such as MMP-9.[1][2] These enzymes are responsible for degrading the components of the ECM, a crucial step for tumor cell invasion and metastasis. Furthermore, the uPA-uPAR interaction triggers intracellular signaling cascades, including the MAPK pathway, which promotes cell proliferation, migration, and survival.[1][2] this compound has been shown to inhibit the phosphorylation of MAPK, indicating its ability to attenuate these pro-tumorigenic signals.[1][2]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies, primarily utilizing the MDA-MB-231 human breast cancer cell line. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (to uPAR) | - | 0.2 µM | [1][2] |

| IC50 (Cell Growth) | MDA-MB-231 | 58 µM | [1][2] |

| IC50 (Cell Adhesion) | MDA-MB-231 | ~30 µM | [1][2] |

| Invasion Inhibition | MDA-MB-231 | 90% at 50 µM | [3] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Animal Model | Value | Reference |

| Administration Route | NOD/SCID mice | Oral gavage | [4] |

| Dosage (Efficacy Study) | NSG mice | 200 mg/kg (3x/week for 5 weeks) | [4] |

| Plasma Concentration (Peak) | NOD/SCID mice | 5 µM | [1][2] |

| Tumor Tissue Concentration | NOD/SCID mice | Up to 10 µM (stable after 10 hrs) | [1][2] |

| Half-life (t1/2) | NOD/SCID mice | 5 hours | [3][4] |

| Metastasis Reduction | NSG mice | Significantly impaired lung metastasis | [1][2] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

The following diagram illustrates the signaling pathway targeted by this compound.

Experimental Workflow: In Vitro Invasion Assay

The following diagram outlines a typical workflow for assessing the anti-invasive properties of this compound using a Boyden chamber assay.

Detailed Experimental Protocols

Cell Invasion Assay (Boyden Chamber)

This protocol is adapted for the MDA-MB-231 breast cancer cell line.

Materials:

-

Boyden chambers (8 µm pore size)

-

Matrigel or other extracellular matrix (ECM) solution

-

MDA-MB-231 cells

-

Serum-free cell culture medium

-

Medium with Fetal Bovine Serum (FBS) as a chemoattractant

-

This compound stock solution

-

Crystal violet stain

-

Cotton swabs

Procedure:

-

Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Boyden chamber inserts and incubate for at least 1 hour at 37°C to allow for gelation.

-

Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 24 hours to starve the cells.

-

Seeding: Trypsinize and resuspend the starved cells in serum-free medium. Count the cells and adjust the concentration.

-

Treatment: Add the cell suspension (e.g., 2 x 10^4 cells in 200 µL) to the upper chamber of the Matrigel-coated inserts. Include different concentrations of this compound or a vehicle control in the cell suspension.

-

Chemoattraction: Add medium containing FBS to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 8-24 hours.

-

Staining and Counting: After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab. Fix the invading cells on the bottom surface with 4% paraformaldehyde and stain with crystal violet.

-

Analysis: Count the number of stained, invaded cells in several fields of view under a microscope. Calculate the percentage of invasion inhibition relative to the vehicle control.[4]

Cell Adhesion Assay

Materials:

-

96-well plate

-

Laminin-1 or Fibronectin

-

MDA-MB-231 cells

-

Blocking buffer (e.g., 0.5% BSA in medium)

-

Washing buffer (e.g., 0.1% BSA in medium)

-

This compound stock solution

-

Crystal violet stain

-

1% SDS solution

Procedure:

-

Coating: Coat the wells of a 96-well plate with Laminin-1 or Fibronectin and incubate for at least 1 hour at 37°C.

-

Blocking: Wash the wells with washing buffer and then block with blocking buffer for 45-60 minutes at 37°C.

-

Cell Seeding: Prepare a suspension of MDA-MB-231 cells in serum-free medium containing various concentrations of this compound or a vehicle control. Add the cell suspension (e.g., 4 x 10^5 cells/mL, 50 µL per well) to the coated wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

-

Washing: Gently wash the wells 2-3 times with washing buffer to remove non-adherent cells.

-

Staining: Fix the remaining adherent cells with 4% paraformaldehyde, then stain with crystal violet for 10 minutes.

-

Quantification: Wash the wells with water to remove excess stain and allow them to dry. Solubilize the stain by adding a 1% SDS solution to each well. Read the absorbance at 550 nm using a plate reader.[5]

MMP-9 Activity Assay (Gelatin Zymography)

Materials:

-

Conditioned medium from this compound-treated MDA-MB-231 cells

-

SDS-PAGE gel (e.g., 7.5%) copolymerized with gelatin (e.g., 1 mg/mL)

-

Non-reducing sample buffer

-

Washing buffer (e.g., 2.5% Triton X-100)

-

Incubation buffer (containing CaCl2 and NaCl)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Culture MDA-MB-231 cells in serum-free medium with different concentrations of this compound for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.

-

Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 150V until adequate separation is achieved.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in incubation buffer at 37°C for 24-48 hours. During this time, the MMP-9 in the samples will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, followed by destaining.

-

Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.[1][3]

Conclusion

This compound represents a promising therapeutic lead compound for targeting breast cancer metastasis. Its well-defined mechanism of action, potent inhibition of the uPA-uPAR interaction, and demonstrated efficacy in preclinical models provide a strong rationale for further development. The data and protocols outlined in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the role of the uPA-uPAR axis in breast cancer and to evaluate novel inhibitors of this critical pathway. Further optimization of the pharmacokinetic properties of this compound may lead to the development of a clinically viable anti-metastatic agent for breast cancer.[1]

References

An In-depth Technical Guide to the Function of IPR-803

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPR-803 is a novel small molecule inhibitor that shows significant promise in the field of oncology, specifically in targeting cancer cell invasion and metastasis.[1][2][3] It functions as a potent antagonist of the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2] The uPA-uPAR system is a critical mediator of extracellular matrix degradation and cell signaling, both of which are hallmark processes in tumor progression and the formation of secondary tumors.[1][4][5] Elevated expression of uPA and uPAR is often correlated with poor prognosis in various cancers, making this interaction a compelling target for therapeutic intervention.[5][6]

This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its anti-tumor activity by directly binding to the urokinase-type plasminogen activator receptor (uPAR) with sub-micromolar affinity.[1] This binding event physically obstructs the interaction between uPAR and its natural ligand, uPA.[1] By inhibiting the formation of the uPA-uPAR complex, this compound effectively disrupts the downstream signaling cascades that promote cancer cell invasion, migration, and adhesion.[1][4] One of the key pathways affected is the mitogen-activated protein kinase (MAPK) signaling pathway, with this compound demonstrating an inhibitory effect on MAPK phosphorylation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| uPAR Binding Affinity (Kd) | - | 0.2 µM | [1] |

| Cell Growth Inhibition (IC50) | MDA-MB-231 | 58 µM | [1] |

| Cell Adhesion Impairment (IC50) | MDA-MB-231 | ~30 µM | [1] |

| Inhibition of Cell Invasion | MDA-MB-231 | 90% blockage at 50 µM |

Table 2: In Vivo Data and Pharmacokinetics of this compound

| Parameter | Animal Model | Dosage and Administration | Value | Reference |

| Effect on Metastasis | NSG mice with MDA-MB-231 xenografts | 200 mg/kg, oral gavage, three times a week for 5 weeks | Impaired metastasis to the lungs | |

| Plasma Concentration | - | Oral administration | 5 µM | [1] |

| Tumor Tissue Concentration | - | Oral administration | Up to 10 µM (stable after 10 hours) | [1] |

| Half-life (t1/2) | NOD/SCID mice | 200 mg/kg, oral administration | 5 hours | |

| Oral Bioavailability | - | - | 4% |

Signaling Pathway

The binding of uPA to uPAR initiates a cascade of intracellular signaling events that are crucial for cancer cell motility and invasion. This compound's primary mechanism is the disruption of this initial binding step. The diagram below illustrates the uPA-uPAR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Transwell Invasion Assay with MDA-MB-231 Cells

This assay is used to assess the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

MDA-MB-231 breast cancer cells

-

Transwell inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

This compound

-

4% Paraformaldehyde (PFA)

-

Crystal Violet stain (0.1%)

-

Cotton swabs

Protocol:

-

Coat the upper chamber of the Transwell insert with a 1:6 mixture of Matrigel and PBS and dry for 30 minutes at 37°C.[4]

-

Fill the lower chamber with 500 µl of DMEM containing 10% FBS as a chemoattractant.[4]

-

Treat MDA-MB-231 cells with varying concentrations of this compound for 24 hours.

-

Resuspend the treated cells in serum-free DMEM at a density of 1x105 cells per well and add them to the upper chamber.[4]

-

Incubate for 24 hours to allow for cell invasion.[4]

-

After incubation, remove non-invading cells from the upper surface of the membrane with a cotton swab.[4]

-

Fix the invading cells on the lower surface of the membrane with 4% PFA.[4]

-

Stain the fixed cells with crystal violet.[4]

-

Count the number of stained cells in random fields under a microscope to quantify invasion.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix-coated surface, a process that is often disrupted by anti-metastatic agents.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., Fibronectin or Laminin-1)

-

MDA-MB-231 cells

-

Serum-free medium

-

This compound

-

1% Glutaraldehyde

-

0.1% Crystal Violet in ddH2O

-

0.5% Triton X-100

Protocol:

-

Coat the wells of a 96-well plate with an extracellular matrix protein and incubate overnight at 4°C.

-

Block non-specific binding sites with 1% BSA.

-

Pre-treat MDA-MB-231 cells with different concentrations of this compound.

-

Seed the treated cells into the coated wells at a density of 2.0 x 105 cells/ml and incubate for 30-60 minutes at 37°C to allow for adhesion.[1]

-

Gently wash the wells with serum-free medium to remove non-adherent cells.[1]

-

Fix the adherent cells with 1% glutaraldehyde for 10 minutes.[1]

-

Stain the fixed cells with 0.1% crystal violet for 25 minutes.[1]

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain by adding 0.5% Triton X-100 to each well.[1]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

Western Blot for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, such as ERK in the MAPK pathway, to determine the effect of an inhibitor.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate

Protocol:

-

Treat MDA-MB-231 cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Load 10-20 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a uPAR-uPA inhibitor like this compound.

Conclusion

This compound is a well-characterized small molecule inhibitor of the uPA-uPAR protein-protein interaction with demonstrated anti-metastatic properties in preclinical models. Its ability to disrupt a key signaling nexus in cancer progression makes it a valuable tool for research and a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the uPA-uPAR axis.

References

- 1. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. mdpi.com [mdpi.com]

IPR-803 and the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPR-803 is a small molecule inhibitor of the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1] This interaction is a key driver of cancer cell invasion and metastasis.[2] The uPA/uPAR system, upon activation, triggers intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cell proliferation, survival, and migration. This guide provides an in-depth overview of this compound, its mechanism of action in relation to the MAPK signaling pathway, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction to this compound and the uPA/uPAR System

The urokinase-type plasminogen activator (uPA) system is a critical component in the degradation of the extracellular matrix (ECM), a process essential for both normal physiological events and pathological conditions such as cancer metastasis. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade and activates intracellular signaling pathways that promote tumor progression.[2] this compound is a potent inhibitor of this initial uPA-uPAR interaction.[1] By binding directly to uPAR with sub-micromolar affinity, this compound effectively blocks the binding of uPA.[2]

The Core Mechanism: this compound's Impact on the MAPK Signaling Pathway

The binding of uPA to uPAR does not directly activate intracellular signaling. Instead, uPAR, being a glycosylphosphatidylinositol (GPI)-anchored protein lacking a transmembrane domain, collaborates with transmembrane co-receptors, most notably integrins. This uPAR-integrin association leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. The activation of the FAK/Src complex subsequently initiates the Ras-Raf-MEK-ERK signaling cascade, a key branch of the MAPK pathway.

This compound, by preventing the initial uPA-uPAR binding, disrupts this entire signaling cascade at its origin. This leads to a downstream inhibition of MAPK phosphorylation, thereby attenuating the pro-tumorigenic signals that drive cell proliferation, invasion, and survival.[1]

Signaling Pathway Diagram

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound have been quantified in various in vitro assays, primarily using the MDA-MB-231 human breast cancer cell line.

| Parameter | Cell Line | IC50 Value | Reference |

| Cell Growth Inhibition | MDA-MB-231 | 58 µM | [1] |

| Cell Adhesion Impairment | MDA-MB-231 | ~30 µM | [1][2] |

| Cell Invasion Inhibition | MDA-MB-231 | 90% blockage at 50 µM | [1] |

| MAPK Phosphorylation | MDA-MB-231 | Inhibition observed at 50 µM (30 min) | [1] |

Detailed Experimental Protocols

Western Blot for MAPK Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key MAPK pathway proteins, such as ERK.

Experimental Workflow Diagram

Methodology:

-

Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Analysis: Quantify band intensities using image analysis software. Normalize p-ERK levels to total ERK levels.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix component, a process often inhibited by this compound.

Methodology:

-

Plate Coating: Coat a 96-well plate with an ECM protein (e.g., fibronectin or collagen I) and incubate overnight at 4°C.

-

Cell Preparation and Treatment: Culture MDA-MB-231 cells and treat with various concentrations of this compound for a predetermined time.

-

Seeding: Detach cells with a non-enzymatic cell dissociation solution and resuspend in serum-free media. Seed 5 x 10^4 cells per well onto the coated 96-well plate.

-

Adhesion and Washing: Incubate for 1-2 hours at 37°C to allow for cell adhesion. Gently wash the wells with PBS to remove non-adherent cells.

-

Staining and Quantification: Fix the adherent cells with 4% paraformaldehyde and stain with 0.1% crystal violet for 20 minutes. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm using a plate reader.[3]

Cell Invasion Assay (Boyden Chamber)

This assay assesses the invasive potential of cancer cells through a basement membrane matrix, a key process targeted by this compound.

Methodology:

-

Chamber Preparation: Use transwell inserts with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Place the inserts into a 24-well plate. Add serum-free media containing treated (with this compound) or untreated MDA-MB-231 cells (1 x 10^5 cells) to the upper chamber.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Analysis: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several random fields under a microscope.[4][5]

Conclusion

This compound represents a promising therapeutic agent that targets the uPA-uPAR interaction, a critical node in cancer progression. Its mechanism of action involves the upstream inhibition of the MAPK signaling pathway, leading to reduced cell proliferation, adhesion, and invasion. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and similar compounds on cancer cell biology. The quantitative data presented underscores the potential of this compound as a lead compound for the development of novel anti-metastatic therapies.

References

Preclinical Profile of IPR-803: A Potent Inhibitor of the uPAR-uPA Interaction for Metastasis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for IPR-803, a small molecule inhibitor targeting the protein-protein interaction between the urokinase-type plasminogen activator receptor (uPAR) and its ligand, the urokinase-type plasminogen activator (uPA). The dysregulation of the uPA system is a key factor in cancer cell invasion and metastasis, making it a critical target for therapeutic intervention. This compound has demonstrated significant potential in preclinical models of breast cancer by effectively disrupting this interaction. This document outlines the quantitative data from key experiments, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, primarily utilizing the MDA-MB-231 human breast cancer cell line. The key quantitative findings are summarized below for ease of comparison.

In Vitro Activity of this compound

| Parameter | Value | Cell Line | Comments |

| Binding Affinity (Ki) | 0.2 µM | - | Direct binding to uPAR, inhibiting the uPAR-uPA protein-protein interaction. |

| Cell Adhesion IC50 | ~30 µM | MDA-MB-231 | This compound impairs cancer cell adhesion in a concentration-dependent manner. |

| Cell Growth Inhibition IC50 | 58 µM | MDA-MB-231 | Demonstrates cytotoxic effects at higher concentrations. |

| Cell Invasion Inhibition | 90% blockage at 50 µM | MDA-MB-231 | Significant inhibition of cancer cell invasion through a reconstituted basement membrane. |

| Apoptosis/Necrosis | No significant effect | MDA-MB-231 | At concentrations up to 50 µM for 24 hours, the primary anti-invasive effect is not due to induced cell death. |

In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value | Animal Model | Comments |

| Dosing Regimen | 200 mg/kg, i.g. | Breast Cancer Metastasis Model | Administered three times a week for five weeks. |

| Oral Bioavailability | 4% | - | Indicates low absorption when administered orally. |

| Plasma Half-life (t1/2) | 5 hours | - | |

| Tumor Tissue Concentration | High concentration maintained for over 10 hours | - | Suggests good tumor penetration and retention. |

| Metastasis Inhibition | Impaired metastasis to the lungs | Breast Cancer Metastasis Model | Treated mice showed a reduction in severe or marked lung metastasis. |

| Effect on Primary Tumor Growth | Little effect | Breast Cancer Metastasis Model | Consistent with weak cytotoxicity observed in vitro. |

| Toxicity | No statistical significance in body weight differences | - | Suggests the dosing regimen was well-tolerated. |

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the uPAR-uPA protein-protein interaction. This interaction is crucial for the activation of a proteolytic cascade on the cell surface, which is implicated in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. The binding of uPA to uPAR leads to the conversion of plasminogen to plasmin, which in turn can activate matrix metalloproteinases (MMPs). This compound, by blocking the initial uPAR-uPA interaction, disrupts this entire cascade. Furthermore, the uPAR-uPA complex is known to activate intracellular signaling pathways, including the MAPK pathway, which promotes cell migration and proliferation. This compound has been shown to inhibit MAPK phosphorylation, suggesting a broader impact on cancer cell signaling.

The Discovery and Preclinical Development of IPR-803: A uPAR-uPA Interaction Inhibitor

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of IPR-803, a small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and its ligand, the urokinase-type plasminogen activator (uPA). The interaction between uPAR and uPA is a critical driver of cancer cell invasion and metastasis, making it a key target for therapeutic intervention.[1][2][3] this compound emerged from a substructure search of commercial chemical libraries and has demonstrated potential as a lead compound for the development of anti-metastatic therapies.[1][2][3]

Discovery and Rationale

The uPAR·uPA protein-protein interaction (PPI) is implicated in numerous stages of cancer metastasis, including cell migration, adhesion, angiogenesis, and invasion.[1][2][3] This has led to significant efforts to develop inhibitors of this interaction. This compound was identified through a substructure search of commercially available chemical libraries as a potent inhibitor of the uPAR-uPA interaction.[1][2][3]

Mechanism of Action

This compound directly targets the uPAR protein, binding with a sub-micromolar affinity of 0.2 μM, and thereby blocks its interaction with uPA.[1][2][3] This disruption of the uPAR-uPA axis leads to the inhibition of downstream signaling pathways and proteolytic cascades that promote cancer cell invasion and metastasis.[1][3] Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, and to suppress the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a central signaling molecule in cell proliferation and survival.[3]

Signaling Pathway of uPAR-uPA and Inhibition by this compound

References

Methodological & Application

Effective Concentration of IPR-803 In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective in vitro concentrations of IPR-803, a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction. The provided data and protocols are intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.

Summary of In Vitro Efficacy

This compound has demonstrated significant anti-tumor activity in various in vitro models, primarily utilizing the MDA-MB-231 human breast cancer cell line. Its mechanism of action involves the direct inhibition of the uPAR-uPA interaction, which is crucial for cancer cell invasion, migration, and proliferation.

Quantitative Data Summary

The following table summarizes the key effective concentrations of this compound observed in in vitro studies.

| Assay | Cell Line | Parameter | Concentration | Reference(s) |

| uPAR-uPA Protein-Protein Interaction | - | Ki | 0.2 µM | [1][2] |

| Cell Adhesion | MDA-MB-231 | IC50 | ~30 µM | [1][3][4] |

| Cell Growth/Proliferation | MDA-MB-231 | IC50 | 58 µM | [1][3][4] |

| Cell Invasion | MDA-MB-231 | Effective Concentration | 50 µM (90% blockage) | [2][3] |

| A549, NCI-H1299, NCI-H460 | IC50 | > 10 µM | [3] | |

| Cell Migration | NCI-H1299 | IC50 | 50 µM | [3] |

| MAPK Phosphorylation Inhibition | MDA-MB-231 | Effective Concentration | 50 µM | [2][3] |

| Apoptosis/Necrosis | MDA-MB-231 | No Significant Effect | 1-50 µM (24 hours) | [1][3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for evaluating its in vitro efficacy.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro experiments cited for this compound. These are generalized protocols and may require optimization based on the specific cell line and laboratory conditions.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well flat-bottom plates

-

MDA-MB-231 cells (or other cell line of interest)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to an extracellular matrix (ECM) substrate.

Materials:

-

96-well plate coated with an ECM protein (e.g., fibronectin or collagen)

-

MDA-MB-231 cells

-

Serum-free culture medium

-

This compound stock solution

-

Calcein-AM or crystal violet for cell staining

-

Fluorescence plate reader or microscope

Procedure:

-

Rehydrate the ECM-coated 96-well plate with serum-free medium.

-

Harvest and resuspend cells in serum-free medium.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Seed the treated cells onto the ECM-coated plate at a density of 5 x 10^4 cells/well.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells by staining with Calcein-AM (for fluorescence reading) or crystal violet (for absorbance reading or microscopic counting).

-

Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value.

Matrigel Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

24-well plate with transwell inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

MDA-MB-231 cells

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

Cotton swabs

-

Fixing and staining solutions (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and coat the transwell inserts with a thin layer. Allow the Matrigel to solidify at 37°C.

-

Harvest and resuspend cells in serum-free medium containing various concentrations of this compound.

-

Seed 5 x 10^4 cells into the upper chamber of the coated transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of invaded cells in several fields of view under a microscope.

-

Calculate the percentage of invasion relative to the vehicle control.

Western Blot for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of MAPK (ERK1/2), a key downstream effector in the uPAR signaling pathway.

Materials:

-

MDA-MB-231 cells

-

This compound stock solution

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MDA-MB-231 cells to 70-80% confluency.

-

Treat the cells with this compound (e.g., 50 µM) for a short duration (e.g., 30 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the relative level of MAPK phosphorylation.

References

Application Note: IPR-803 Matrigel Invasion Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

IPR-803 is a potent small molecule inhibitor that targets the protein-protein interaction (PPI) between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2] The uPA/uPAR system is critically involved in cancer progression, playing a key role in processes such as cell adhesion, migration, invasion, and metastasis.[2][3] this compound binds directly to uPAR with sub-micromolar affinity, effectively blocking the binding of uPA.[1][2] This inhibition disrupts downstream signaling cascades, including the MAPK pathway, and suppresses the degradation of the extracellular matrix (ECM) by matrix metalloproteinases (MMPs), thereby reducing the invasive potential of cancer cells.[1][2][3]

The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive capacity of cancer cells. It mimics the in vivo environment by utilizing a reconstituted basement membrane (Matrigel) that cells must degrade and penetrate to move towards a chemoattractant. This application note provides a detailed protocol for assessing the anti-invasive effects of this compound using this assay.

Mechanism of Action of this compound

This compound functions by obstructing the uPA/uPAR signaling axis. The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the surrounding ECM, a crucial step for cell invasion. This interaction also triggers intracellular signaling pathways, such as the MAPK pathway, which promote cell migration and proliferation.[1][3] this compound physically blocks this interaction, leading to a downstream reduction in MMP activity and an inhibition of pro-invasive signaling.[1][2]

References

Application Notes and Protocols for IPR-803 in In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPR-803 is a small-molecule inhibitor that potently targets the protein-protein interaction between the urokinase plasminogen activator receptor (uPAR) and urokinase plasminogen activator (uPA).[1][2] This interaction is a key driver in cancer progression, playing a crucial role in tumor invasion, metastasis, angiogenesis, and cell migration.[1] By disrupting the uPAR-uPA signaling cascade, this compound presents a promising therapeutic strategy for cancers that overexpress these proteins, notably in metastatic breast cancer. These application notes provide a comprehensive overview of this compound's mechanism of action, its efficacy in preclinical in vivo models, and detailed protocols for its use in cancer research.

Mechanism of Action

This compound directly binds to uPAR with a high affinity, physically obstructing its interaction with uPA. This targeted inhibition leads to the downregulation of several downstream signaling pathways implicated in cancer metastasis. A key consequence is the reduced activity of matrix metalloproteinases (MMPs), enzymes responsible for degrading the extracellular matrix, a critical step in tumor cell invasion and dissemination.[1] Furthermore, this compound has been shown to inhibit MAPK phosphorylation, a central pathway in cell proliferation and survival.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Breast Cancer Cells

| Parameter | Value | Reference |

| uPAR Binding Affinity (Kd) | 0.2 µM | [1] |

| Cell Growth IC50 | 58 µM | [1] |

| Cell Adhesion IC50 | ~30 µM | [1] |

| Invasion Blockage (at 50 µM) | 90% | [1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value | Cancer Model | Reference |

| Pharmacokinetics | |||

| Administration Route | Oral Gavage | NOD-SCID Mice | [1] |

| Peak Plasma Concentration | 5 µM | NOD-SCID Mice | [1] |

| Half-life (t1/2) | ~5 hours | NOD-SCID Mice | [1] |

| Tumor Tissue Concentration | Up to 10 µM (stable after 10 hrs) | NOD-SCID Mice | [1] |

| Efficacy | |||

| Dosage | 200 mg/kg | Breast Cancer Metastasis | [1] |

| Treatment Schedule | Three times a week for 5 weeks | Breast Cancer Metastasis | [1] |

| Outcome | Impaired metastasis to the lungs | Breast Cancer Metastasis | [1] |

Experimental Protocols

The following is a representative protocol for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model, based on published studies and standard laboratory procedures.

Protocol 1: Evaluation of this compound in a Breast Cancer Metastasis Xenograft Model

1. Materials and Reagents:

-

Cell Line: MDA-MB-231 human breast cancer cell line.

-

Animals: Female NOD-SCID mice, 6-8 weeks old.

-

Reagents:

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Matrigel (optional, for enhancing tumor take rate)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Formalin (for tissue fixation)

-

2. Cell Culture:

-

Culture MDA-MB-231 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells regularly to maintain exponential growth.

-

Prior to injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration. Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

3. Tumor Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 1 x 106 to 5 x 106 MDA-MB-231 cells in a volume of 50-100 µL into the mammary fat pad.

-

Monitor the animals for recovery from anesthesia.

4. Tumor Growth Monitoring and Randomization:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Once tumors reach the desired size, randomize mice into treatment and control groups (e.g., n=8-10 mice per group).

5. This compound Administration:

-

Prepare a formulation of this compound in the vehicle at the desired concentration for a dosage of 200 mg/kg.

-

Administer this compound or vehicle control to the respective groups via oral gavage.

-

Based on the published study, the treatment schedule is three times a week for a duration of 5 weeks.[1]

6. Endpoint and Tissue Collection:

-

At the end of the 5-week treatment period, or when tumors reach a predetermined endpoint, euthanize the mice according to IACUC guidelines.

-

Carefully dissect the primary tumor and weigh it.

-

Harvest the lungs and other organs of interest (e.g., liver, lymph nodes) and fix them in 10% neutral buffered formalin.

7. Analysis of Metastasis:

-

After fixation, embed the lungs in paraffin and prepare serial sections.

-

Stain the lung sections with Hematoxylin and Eosin (H&E).

-

Examine the sections under a microscope to identify and quantify metastatic lesions. The severity of metastasis can be scored based on the number and size of the lesions.

Conclusion

This compound is a promising anti-metastatic agent that targets the uPAR-uPA interaction. The provided data and protocols offer a framework for researchers to investigate its efficacy in various in vivo cancer models. The representative protocol for a breast cancer metastasis model can be adapted for other cancer types where the uPAR-uPA axis is implicated. Careful adherence to experimental design and animal welfare guidelines is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for IPR-803

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of IPR-803 stock solutions for use in various research applications. This compound is a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction, playing a crucial role in cancer cell invasion and metastasis.[1][2][3]

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 453.49 g/mol | [1][2][4] |

| CAS Number | 892243-35-5 | [1][2][4] |

| Appearance | Brown to reddish-brown solid | [2][4] |

| Purity | ≥98% by HPLC | [5] |

| Solubility (DMSO) | 7.69 mg/mL (16.96 mM) | [1][2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][6] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for solutions intended for cell culture.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound.

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.53 mg of this compound.

-